molecular formula C15H21ClN2O6 B13882620 tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate

tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate

Cat. No.: B13882620
M. Wt: 360.79 g/mol
InChI Key: RLPDTTXEJGDXSM-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate is a carbamate derivative featuring a tert-butyl carbamate group linked via an ethoxyethyl spacer to a 2-chloro-5-nitrophenoxy moiety. This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, where its electron-withdrawing nitro and chloro substituents enhance reactivity in nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C15H21ClN2O6

Molecular Weight

360.79 g/mol

IUPAC Name

tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C15H21ClN2O6/c1-15(2,3)24-14(19)17-6-7-22-8-9-23-13-10-11(18(20)21)4-5-12(13)16/h4-5,10H,6-9H2,1-3H3,(H,17,19)

InChI Key

RLPDTTXEJGDXSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Protection of amino alcohols with the tert-butoxycarbonyl group.
  • Nucleophilic substitution of phenolic hydroxyl groups with haloalkyl carbamates or amino alcohol derivatives.
  • Introduction of the 2-chloro-5-nitrophenoxy group via nucleophilic aromatic substitution or Mitsunobu-type reactions.
  • Purification by chromatography and characterization by LC-MS and NMR.

Stepwise Preparation Approach

Boc Protection of Amino Alcohols
  • Starting from 2,2’-(ethylenedioxy)bis(ethylamine), selective mono-Boc protection is achieved by reaction with di-tert-butyl dicarbonate (Boc-anhydride) in anhydrous dichloromethane under inert atmosphere at 0 °C to room temperature.
  • Reaction time: Overnight stirring.
  • Workup: Extraction with saturated sodium bicarbonate, drying over sodium sulfate, and purification by flash chromatography.
  • Yield: Typically high, with pure tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate obtained.
Ether Formation via Mitsunobu Reaction
  • Reaction of Boc-protected amino alcohols with substituted phenols (e.g., 2-chloro-5-nitrophenol) under Mitsunobu conditions.
  • Reagents: Triphenylphosphine and diisopropyl azodicarboxylate (DIAD).
  • Solvent: Anhydrous tetrahydrofuran (THF).
  • Temperature: 0 °C to room temperature.
  • Reaction time: 15-30 hours under inert atmosphere.
  • Purification: Filtration to remove solids, washing with ethyl acetate and saturated sodium chloride solution, drying over magnesium sulfate, and column chromatography.
  • Yield: Moderate to good (e.g., 60-70%) depending on substrate and conditions.
Nucleophilic Aromatic Substitution (SNAr)
  • For introduction of the 2-chloro-5-nitrophenoxy moiety, nucleophilic aromatic substitution of 2-chloro-5-nitrophenol derivatives with amino ethoxyethyl carbamates is performed.
  • Base: Triethylamine (TEA) or similar organic base.
  • Solvent: Anhydrous 1,4-dioxane.
  • Temperature: Room temperature.
  • Reaction time: Up to 24 hours with monitoring by TLC.
  • Workup: Dilution with ethyl acetate, filtration to remove precipitates, concentration under vacuum.
  • Yield: High conversion with precipitate formation indicating product formation.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Boc Protection Boc-anhydride, DCM, inert atmosphere Dichloromethane 0 °C to RT Overnight >85 Mono-Boc protection of amino alcohol
Mitsunobu Ether Formation Triphenylphosphine, DIAD, 2-chloro-5-nitrophenol Tetrahydrofuran 0 °C to RT 15–30 hours 60–70 Inert atmosphere, purification by chromatography
Nucleophilic Aromatic Substitution Amino ethoxyethyl carbamate, TEA, 2-chloro-5-nitrophenol chloride 1,4-Dioxane Room temperature ~24 hours High Precipitate formation, filtration, concentration

Experimental Notes and Optimization Considerations

  • Inert Atmosphere: Most steps involving sensitive reagents (e.g., DIAD, Boc-anhydride) require nitrogen or argon atmosphere to prevent side reactions.
  • Temperature Control: Cooling to 0 °C during reagent addition minimizes side reactions and improves selectivity.
  • Purification: Flash chromatography on silica gel with ethyl acetate/hexane mixtures is standard for isolating pure carbamate derivatives.
  • Monitoring: TLC using reversed-phase silica gel with methanol/saline solutions or DCM/methanol mixtures is effective for reaction progress.
  • Yield Improvement: Additional equivalents of reagents or extended reaction times can improve conversion in Mitsunobu reactions.
  • Safety: Careful handling of azodicarboxylates and nitroaromatic compounds is essential due to their toxicity and potential explosiveness.

Representative Literature Examples

  • A synthesis of related tert-butyl carbamate derivatives via Mitsunobu reaction with nitrophenols was reported with 64% yield and characterized by HRMS and NMR.
  • Boc protection of polyether diamines was achieved using Boc-anhydride in DCM with high selectivity and yield.
  • Nucleophilic aromatic substitution of 2,4-dinitrophenyl chloride analogs with Boc-protected amino ethers in 1,4-dioxane under TEA base gave high yields and clean products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted phenoxy compounds, and various carbamate derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the disruption of protein-protein interactions .

Comparison with Similar Compounds

Key Findings

Reactivity and Electronic Effects :

  • Compound A’s nitro and chloro groups enhance electrophilicity compared to methoxy () or PEG-based derivatives (). This makes it suitable for reactions requiring electron-deficient aromatic systems, such as Suzuki couplings or SNAr reactions.
  • In contrast, the methoxy group in ’s compound contributes to electron-rich aromatic systems, favoring electrophilic substitutions .

Synthetic Efficiency :

  • Hydrazine-mediated deprotection (as in ) achieves higher yields (~80%) compared to Pd-catalyzed couplings (~45.8% in ) or bromoalkyl reactions (~55% in ). The lower yields in the latter cases stem from complex steps like catalyst use or purification challenges .

Physicochemical Properties :

  • The PEG-based carbamate () exhibits superior hydrophilicity due to its ethylene glycol chains, whereas Compound A’s nitro and chloro groups may reduce solubility in aqueous media.
  • The high-molecular-weight derivative in demonstrates prolonged HPLC retention (1.01 minutes), likely due to its polar trifluoromethyl and pyrimidine groups, contrasting with shorter retention times expected for less polar analogues .

Applications: Compound A’s structure suggests utility in prodrug design or as a synthetic intermediate for bioactive molecules. The N-adamantanyl series () targets cannabinoid receptors, highlighting how spacer length and substituents tune biological activity .

Biological Activity

Tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H18ClN2O4
  • CAS Number : 153086-78-3
  • Molecular Weight : 304.74 g/mol

The compound features a tert-butyl group, a carbamate moiety, and a chloro-nitrophenoxy ethoxy chain, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 mg/mL
Staphylococcus aureus16 mg/mL
Pseudomonas aeruginosa64 mg/mL

Cytotoxicity Studies

Cytotoxic effects were evaluated using human cell lines. The compound demonstrated selective toxicity towards cancerous cells compared to normal cells, suggesting potential as an anticancer agent.

Cell Line IC50 (µM)
HepG2 (liver cancer)5.20
MCF-7 (breast cancer)3.00
HEK293 (normal kidney)>50

Case Studies

  • Study on Antibacterial Efficacy : A study published in the European Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various carbamate derivatives, including this compound. Results indicated substantial activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .
  • Anticancer Research : A recent investigation into the cytotoxicity of this compound against liver cancer cells revealed that it induces apoptosis through the activation of caspase pathways. This study suggests that the compound could be developed into a therapeutic agent for liver cancer treatment .
  • Mechanistic Insights : Another study explored the mechanism by which this compound inhibits bacterial growth. It was found to interfere with the synthesis of essential bacterial proteins, leading to cell death. This mechanism underscores its potential as a novel antibiotic .

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